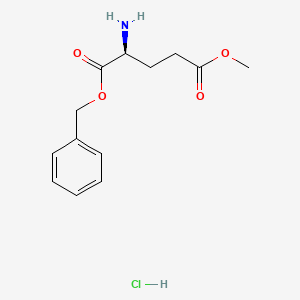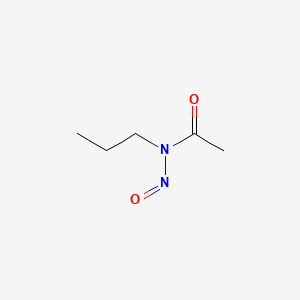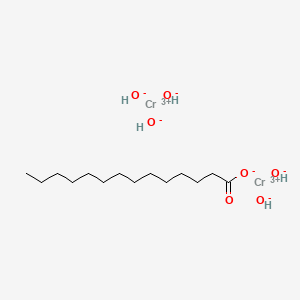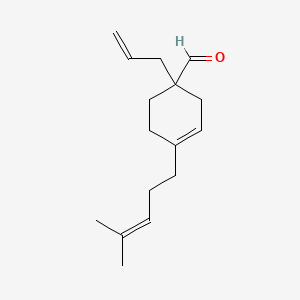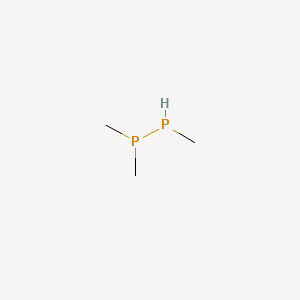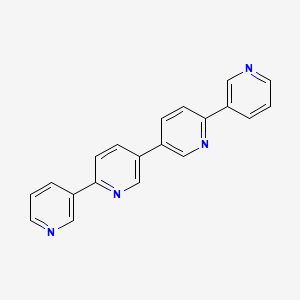
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with other pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Magnesium oxide nanoparticles, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to form a variety of coordination complexes and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
254902-22-2 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-17(11-21-9-1)19-7-5-15(13-23-19)16-6-8-20(24-14-16)18-4-2-10-22-12-18/h1-14H |
Clave InChI |
GAJSOGAOUHYYQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


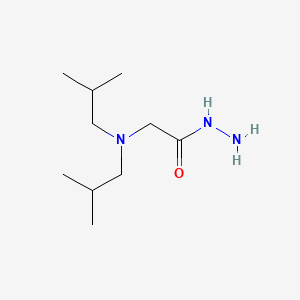
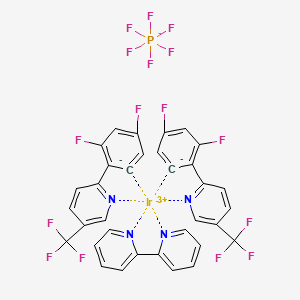
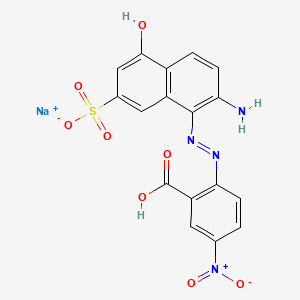
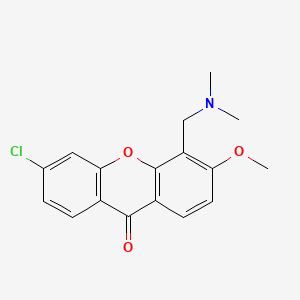

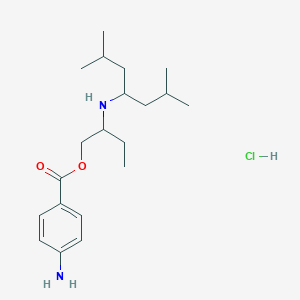

![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
